Home > Products > Screening Compounds P73243 > Abl Cytosolic Substrate acetate
Abl Cytosolic Substrate acetate -

Abl Cytosolic Substrate acetate

Catalog Number: EVT-14890265
CAS Number:
Molecular Formula: C66H105N15O18
Molecular Weight: 1396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abl Cytosolic Substrate acetate is a biochemical compound that serves as a substrate for the Abelson tyrosine kinase, commonly referred to as Abl. This compound plays a crucial role in various cellular processes, particularly in signal transduction and cellular growth. It is synthesized from acetate, which is derived from metabolic pathways involving carbohydrates and fatty acids. The significance of Abl Cytosolic Substrate acetate lies in its involvement in oncogenic processes, particularly in the context of cancer cell metabolism.

Source

Abl Cytosolic Substrate acetate is primarily sourced from the metabolic conversion of acetate, which can originate from dietary sources such as vinegar and the breakdown of dietary fibers in the intestine. Additionally, it can be produced endogenously from glucose through various biochemical pathways, including the oxidation of pyruvate .

Classification

Abl Cytosolic Substrate acetate is classified as a biochemical substrate and a small organic molecule. It falls under the category of metabolites involved in cellular signaling and energy metabolism, specifically relating to the functions of protein-tyrosine kinases.

Synthesis Analysis

Methods

The synthesis of Abl Cytosolic Substrate acetate typically involves several chemical processes:

  1. Acetate Production: Acetate can be produced through fermentation or by enzymatic conversion from glucose.
  2. Chemical Synthesis: The substrate can also be synthesized chemically by acylating an appropriate precursor with acetic anhydride or acetyl chloride under controlled conditions.

Technical Details

The synthesis often employs solid-phase peptide synthesis techniques when producing peptide-based substrates. This method allows for precise control over the assembly of amino acids into a peptide chain, facilitating the incorporation of specific functional groups necessary for Abl kinase activity .

Molecular Structure Analysis

Structure

The molecular structure of Abl Cytosolic Substrate acetate consists of an acetyl group attached to a substrate that interacts with the Abl kinase. The exact structure may vary depending on the specific amino acid sequence involved.

Data

  • Molecular Formula: C2H3O2 (for acetate)
  • Molecular Weight: Approximately 60.05 g/mol
  • Structural Features: The acetyl group contributes to its ability to participate in acetylation reactions mediated by tyrosine kinases.
Chemical Reactions Analysis

Reactions

Abl Cytosolic Substrate acetate participates in various biochemical reactions, primarily involving phosphorylation and acetylation:

  1. Phosphorylation: The substrate undergoes phosphorylation by the Abl kinase, which modifies its function and activity.
  2. Acetylation: It can also be involved in acetylation processes that regulate protein function and stability.

Technical Details

The phosphorylation reaction typically occurs at specific tyrosine residues on target proteins, facilitating downstream signaling pathways associated with cell proliferation and survival .

Mechanism of Action

Process

The mechanism of action for Abl Cytosolic Substrate acetate involves its interaction with the Abl kinase:

  1. Binding: The substrate binds to the active site of the Abl kinase.
  2. Phosphorylation: Upon binding, the kinase catalyzes the transfer of a phosphate group from ATP to specific tyrosine residues on target proteins.
  3. Signal Transduction: This phosphorylation event activates signaling cascades that promote cellular responses such as growth and differentiation.

Data

Studies have shown that this mechanism is crucial for mediating responses to extracellular signals, particularly in oncogenic contexts where aberrant signaling contributes to tumor progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting points may vary based on purity but generally fall within standard ranges for organic compounds.

Chemical Properties

  • Reactivity: Reacts with nucleophiles during phosphorylation reactions.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that its stability and reactivity are crucial for maintaining effective signaling pathways within cells .

Applications

Scientific Uses

Abl Cytosolic Substrate acetate has several applications in scientific research:

  1. Cancer Research: Used extensively to study signaling pathways related to cancer cell proliferation and survival.
  2. Drug Development: Serves as a target for developing inhibitors that can modulate Abl kinase activity, providing therapeutic avenues for treating cancers driven by aberrant tyrosine kinase signaling.
  3. Biochemical Assays: Employed in assays to measure kinase activity and substrate specificity, aiding in understanding enzyme kinetics and regulation mechanisms.
Molecular Mechanisms of Abl Cytosolic Substrate Regulation

Tyrosine Kinase Substrate Specificity in Abl Signaling Cascades

Abl tyrosine kinase exhibits stringent substrate selectivity governed by distinct sequence motifs surrounding the phosphoacceptor tyrosine residue. Combinatorial peptide array profiling of the human tyrosine kinome revealed that Abl kinases (including both isoforms) cluster within a unique specificity group characterized by:

  • Strong preference for aliphatic hydrophobic residues (isoleucine, leucine, valine) at the P-1 position (N-terminal to tyrosine)
  • High selectivity for alanine at the P+1 position
  • Unique requirement for proline at the P+3 position, shared by only four human tyrosine kinases [6]

This specificity signature (P-1: aliphatic; P+1: Ala; P+3: Pro) distinguishes Abl from phylogenetically related kinases and dictates its engagement with physiological substrates. For example, the canonical cytosolic substrate peptide Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-Lys-Lys-Lys exemplifies this motif, with isoleucine at P-1, alanine at P+1, and proline at P+3 relative to the central tyrosine [5] [6]. Global phosphoproteomic analyses confirm that cellular Abl substrates—including cytoskeletal regulators, transcription factors, and DNA repair proteins—enrich these residues at statistically significant levels (p<0.001) compared to background tyrosine phosphosites [6].

Table 1: Positional Residue Preferences in Abl Substrates

PositionPreferred ResiduesFrequency in Validated Substrates
P-3Acidic (Glu, Asp)68%
P-1Aliphatic hydrophobic (Ile, Leu, Val)89%
P+1Small aliphatic (Ala, Gly)95%
P+3Proline93%

Notably, Abl’s specificity diverges sharply from paralogous kinases like FAK (acidic preference) or ACK (basic preference), explaining its non-redundant signaling roles despite structural similarities [6]. This intrinsic specificity has remained evolutionarily conserved from Caenorhabditis elegans to humans, underscoring its fundamental role in metazoan signaling networks [6].

Structural Determinants of Abl-Cytosolic Substrate Interactions

The molecular basis of Abl’s substrate selectivity lies in complementary stereochemical interfaces between its kinase domain and target peptides. Key structural features include:

  • Catalytic Pocket Geometry: The Abl kinase domain N-lobe contains a deep hydrophobic cleft accommodating aliphatic P-1 residues (e.g., isoleucine). Mutagenesis of residues lining this cleft (Val256, Leu370) abolishes recognition of cellular substrates [1] [7].

  • SH2 Domain Coordination: Unlike Src-family kinases, Abl’s SH2 domain does not engage its phosphorylated C-tail. Instead, in the active conformation, it docks onto the N-lobe of the kinase domain via residues Tyr158 and Ile164, creating an extended substrate-docking surface. This "top-hat" configuration positions the SH2 phosphotyrosine-binding pocket to synergistically engage primed substrates containing both phosphotyrosine and the canonical Abl motif [7] [4].

  • Myristoyl Pocket Influence: In the autoinhibited state (Abl 1b isoform), N-terminal myristoylation induces a 90° bend in the C-lobe αI-helix, enabling SH2 domain docking to the C-lobe. This conformation sterically occludes substrate access to the catalytic cleft. Mutations disrupting myristoyl binding (e.g., Gly2Ala) hyperactivate Abl by locking it in an open, substrate-accessible state [7] [4].

Table 2: Critical Abl Residues Governing Substrate Recognition

DomainResidueFunction in Substrate Binding
Kinase N-lobeVal256Binds aliphatic P-1 residues
Kinase N-lobeGlu286Forms salt bridge with catalytic Lys271
SH2 domainTyr158Pi-stacking with C-lobe Tyr361 in autoinhibition
SH2 domainIle164Mediates SH2/N-lobe interface in active state
Linker regionPro242-Pro250Polyproline helix engaged by SH3 domain

The SH2-kinase linker adopts a polyproline type II helix that serves dual roles: in autoinhibition, it binds the SH3 domain; upon activation, its conformational flexibility allows reorientation of the SH2 domain to the N-lobe, expanding the substrate-binding interface [7].

Post-translational Modifications Governing Substrate Recognition

Post-translational modifications (PTMs) dynamically modulate Abl’s affinity for cytosolic substrates through two primary mechanisms:

  • Kinase Autophosphorylation:
  • Phosphorylation of Tyr393 (activation loop) stabilizes an "open" conformation via electrostatic interactions with Arg385, increasing substrate accessibility by >50-fold [7].
  • SH3 domain phosphorylation (e.g., Ser69) disrupts intramolecular interactions with the SH2-kinase linker, derepressing kinase activity and promoting substrate recruitment [2].
  • Substrate Priming:
  • >50% of human tyrosine kinases exhibit phosphopriming dependence, where prior phosphorylation of substrates enhances subsequent Abl-mediated phosphorylation. For example, phosphorylation at P-3 positions creates docking sites for Abl’s SH2 domain, processively amplifying signaling output [6].
  • Cytoskeletal substrates like Enabled (Ena) require phosphorylation at specific serine residues to adopt conformations accessible to Abl’s catalytic cleft. In Drosophila photoreceptors, Ena localizes to cis-Golgi compartments via actin-dependent targeting, where its phosphorylation state determines Abl engagement [10].

Notably, actin polymerization induced by Abl-Ena signaling reciprocally regulates Golgi architecture. Disruption of actin dynamics (e.g., latrunculin treatment) increases Golgi cisternae fragmentation by 3.2-fold, mirroring phenotypes in Abl mutants [10]. This coupling between PTM-dependent substrate recognition and cytoskeletal remodeling exemplifies how Abl integrates biochemical and biomechanical signals.

Allosteric Modulation of Abl Kinase Activity by Substrate Binding

Substrate binding induces allosteric transitions that fine-tune Abl’s catalytic efficiency and conformation:

  • Positive Cooperativity: Peptide substrates containing optimal P+3 proline enhance ATP-binding affinity by 8-fold through long-range coupling between the substrate-binding cleft and the ATP-pocket. Molecular dynamics simulations reveal this occurs via reorganization of the catalytic spine (C-spine) and regulatory spine (R-spine) residues [4] [9].

  • Allosteric Network Communication: The myristoyl-binding pocket serves as a central allosteric hub. Ligand binding (e.g., asciminib) or myristoylation stabilizes a "kinked" αI-helix conformation that promotes SH2-C-lobe docking, sterically blocking substrate access. Conversely, substrate binding to the kinase domain displaces the SH2 domain from the C-lobe, favoring the active "top-hat" conformation [4] [7].

  • Pathological Deregulation: Oncogenic Bcr-Abl lacks autoinhibitory constraints, constitutively sampling open conformations with exposed substrate-binding clefts. Allosteric inhibitors (e.g., asciminib) mimic myristoyl binding, restoring the autoinhibited state and impairing substrate phosphorylation even in imatinib-resistant mutants [4] [9].

Table 3: Allosteric States of Abl Kinase

StateStructural FeaturesSubstrate Accessibility
Autoinhibited (Abl1b)Myristoyl bound; SH2 docked to C-lobe; αI-helix kinkedLow
Basal activityMyristoyl dissociated; SH2 partially releasedModerate
Fully activeSH2 docked to N-lobe; activation loop phosphorylatedHigh
Bcr-Abl oncogenicUnconstrained SH2; constitutively open catalytic cleftVery high

This allosteric regulation enables bidirectional control: substrates promote their own phosphorylation by stabilizing active Abl conformations, while allosteric inhibitors exploit endogenous regulatory mechanisms to enforce inactivation [4] [7] [9].

Properties

Product Name

Abl Cytosolic Substrate acetate

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C66H105N15O18

Molecular Weight

1396.6 g/mol

InChI

InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1

InChI Key

ZCSPUDYZOGGOAG-IGTABNFRSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.